REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:14]([OH:16])=[O:15])=[CH:9][N:10]2[CH3:13])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].CO>O.[Ni]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:14]([OH:16])=[O:15])=[CH:9][N:10]2[CH3:13])=[CH:6][CH:5]=1 |f:1.2|
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C2C(=CN(C2=C1)C)C(=O)O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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60 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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1.2 g
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Type
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catalyst
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Smiles
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[Ni]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred overnight at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Then the catalyst is filtered off
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Type
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ADDITION
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Details
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16.3 g 3,5-dichlorophenylsulphonyl chloride are added
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Type
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ADDITION
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Details
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the pH is adjusted to 5 by the addition of citric acid
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted 3 times with ethyl acetate
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Type
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CUSTOM
|
Details
|
the combined organic phases are dried on magnesium sulphate
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Type
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CUSTOM
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Details
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After elimination of the solvents the residue is chromatographed on silica gel (dichloromethane/methanol/acetic acid 95:5:1 to 89:10:1)
|
Reaction Time |
26 h |
Name
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|
Type
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|
Smiles
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NC1=CC=C2C(=CN(C2=C1)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |